5-Bromo-2-(pyrrolidin-1-yl)aniline
Overview
Description
5-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a pyrrolidine ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific characteristics .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 5-bromo-2-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability of organoboron reagents, which are often used in reactions with compounds like this compound, is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular metabolism can result in altered metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound’s interaction with carbonic anhydrase isoenzymes results in the inhibition of their catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of the compound can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the bromination of 2-(pyrrolidin-1-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(pyrrolidin-1-yl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-(pyrrolidin-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-(pyrrolidin-1-yl)aniline: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness: 5-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse chemical derivatives. The combination of the bromine atom and the pyrrolidine ring provides a distinct chemical profile that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMCTRPJFFHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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